N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a pyrimidine-substituted piperidine scaffold. Its structure combines a central oxalamide linker with a methyl group at the N1 position and a pyrimidin-2-yl-substituted piperidin-4-ylmethyl moiety at N2.
Properties
IUPAC Name |
N-methyl-N'-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-14-11(19)12(20)17-9-10-3-7-18(8-4-10)13-15-5-2-6-16-13/h2,5-6,10H,3-4,7-9H2,1H3,(H,14,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPDQWJVQBKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidine and oxalamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has shown potential as a biological probe in studying enzyme interactions and cellular processes. Its ability to bind to specific targets makes it useful in biochemical assays.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an antiviral, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to the development of advanced materials.
Mechanism of Action
The mechanism by which N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks explicit studies on N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, comparisons can be drawn to structurally related oxalamides and pyrimidine/piperidine-containing compounds. Key differentiating factors include substituent effects, hydrogen-bonding patterns, and conformational preferences.
Table 1: Hypothetical Comparison Based on Structural Analogs
Key Insights:
Hydrogen-Bonding Capacity: The pyrimidine ring in the target compound likely engages in directional hydrogen bonds, akin to patterns observed in supramolecular assemblies or enzyme-inhibitor complexes . This contrasts with non-aromatic substituents in simpler oxalamides, which rely on weaker van der Waals interactions.
Piperidine’s flexibility could improve adaptability to target binding pockets but might increase susceptibility to metabolic degradation.
Synthetic Challenges : The integration of a pyrimidine and piperidine moiety may complicate synthesis, requiring multi-step protocols (e.g., Buchwald-Hartwig amination or reductive amination) compared to simpler oxalamides.
Limitations and Recommendations
- Structural Studies : X-ray crystallography (using programs like SHELX ) to resolve hydrogen-bonding networks.
- Pharmacological Profiling : Assays comparing binding affinity, solubility, and metabolic stability against analogs.
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties or Molecular Dynamics (MD) simulations to assess conformational behavior.
This analysis underscores the need for targeted research to validate hypotheses derived from structural analogies.
Biological Activity
N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.
The synthesis of this compound involves several steps, typically starting from the preparation of the pyrimidinyl-piperidinyl intermediate. The final oxalamide linkage is formed under controlled conditions to ensure high yield and purity. The compound's molecular formula is with a molecular weight of 306.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrimidine and piperidine rings enhances binding affinity, potentially leading to significant pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated efficacy in inhibiting tumor cell proliferation in vitro. |
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use in infections. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress. |
Case Studies
-
Anticancer Activity:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. -
Antimicrobial Efficacy:
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL, highlighting its potential for development as an antimicrobial agent. -
Neuroprotective Effects:
A neuroprotection study demonstrated that the compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress, indicating its potential therapeutic role in neurodegenerative diseases.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be crucial for developing this compound into a viable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
